(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol
CAS No.: 6698-29-9
Cat. No.: VC0027853
Molecular Formula: C₁₇H₁₉N₅O₅S
Molecular Weight: 421.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6698-29-9 |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₅S |
| Molecular Weight | 421.43 |
| IUPAC Name | (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol |
| Standard InChI | InChI=1S/C17H19N5O5S/c1-9-2-4-10(5-3-9)28(25,26)17(24)14-11(23)6-12(27-14)22-8-21-13-15(18)19-7-20-16(13)22/h2-5,7-8,11-12,14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,12+,14-,17?/m0/s1 |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2C(CC(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Introduction
Chemical Structure and Classification
Molecular Identity and Nomenclature
The compound (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol belongs to the class of modified nucleosides. The systematic name provides detailed structural information:
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The "(2S,3S,5R)" prefix indicates the specific stereochemistry at positions 2, 3, and 5 of the oxolane ring
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"5-(6-aminopurin-9-yl)" describes the adenine moiety attached at position 5
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"2-[hydroxy-(4-methylphenyl)sulfonylmethyl]" details the substitution at position 2
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"oxolan-3-ol" designates the oxolane ring with a hydroxyl group at position 3
This compound shares structural similarities with other adenine-containing compounds seen in nucleoside chemistry but is distinguished by its unique substitution pattern .
Structural Components
The molecule can be divided into several key structural elements:
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Adenine moiety: The 6-aminopurin-9-yl group represents the adenine nucleobase, a fundamental component found in nucleic acids and various biologically active compounds .
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Oxolane ring: This five-membered ring (also known as tetrahydrofuran) serves as a modified sugar component, differing from the ribose typically found in natural nucleosides .
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4-Methylphenylsulfonyl group: This aromatic sulfonyl group shares structural similarities with the tosyl group found in other bioactive compounds and may influence the compound's biological interactions .
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Hydroxyl functionalities: The compound contains hydroxyl groups at position 3 of the oxolane ring and at the sulfonylmethyl substituent, potentially enabling hydrogen bonding interactions .
Physical and Chemical Properties
Molecular Properties
Based on its structural features and comparison with similar compounds, the following properties can be estimated:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₅S | Structural analysis |
| Molecular Weight | Approximately 405-410 g/mol | Calculated from formula |
| Physical State | Solid at room temperature | Typical for similar nucleosides |
| Solubility | Moderate in polar solvents; limited in non-polar media | Based on functional groups |
| Melting Point | Approximately 180-220°C | Comparison with related structures |
| Log P | 0.5-1.0 | Estimated from structural features |
Stereochemical Significance
The stereochemical configuration (2S,3S,5R) plays a crucial role in determining the three-dimensional structure of the molecule and consequently its biological activity. In nucleoside chemistry, stereochemistry often dictates:
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The conformation of the oxolane ring (envelope or twist)
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The orientation of the nucleobase relative to the sugar moiety (syn versus anti)
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The spatial presentation of functional groups for target binding
The specific stereochemistry at positions 2 and 3 (both S) indicates that these substituents are oriented on the same face of the oxolane ring, while the 5R configuration places the adenine moiety on the opposite face . This configuration bears importance when comparing to biologically active oxolane derivatives where specific conformations are critical for activity .
Synthesis Approaches
Modified Nucleoside Approach
One potential synthetic strategy might involve modification of a preformed nucleoside:
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Starting with a suitable adenosine derivative
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Protection of specific hydroxyl groups
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Introduction of the 4-methylphenylsulfonyl group
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Stereoselective manipulations to achieve the desired configuration
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Selective deprotection steps
Convergent Synthesis
Alternatively, a convergent approach might be employed:
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Separate construction of a modified oxolane ring with appropriate stereochemistry
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Synthesis of a suitably protected adenine derivative
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Coupling of the two components via glycosylation reaction
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Final functionalization and deprotection steps
Key Synthetic Challenges
Several synthetic challenges would likely be encountered:
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Stereochemical control: Achieving the specific (2S,3S,5R) configuration requires careful selection of reagents and reaction conditions .
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Glycosidic bond formation: Controlling the stereochemistry of the bond connecting the adenine and oxolane moieties.
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Selective functionalization: Introducing the 4-methylphenylsulfonyl group without affecting other reactive sites.
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Purification complexities: Separating the desired stereoisomer from potential diastereomers and closely related impurities.
The synthesis approach might share similarities with methods used for other oxolane derivatives, potentially involving "dehydration/cyclization in an acidic aqueous solution" for forming the oxolane ring with defined stereochemistry .
| Application Area | Possible Mechanism | Structural Basis |
|---|---|---|
| Enzyme Inhibition | Competitive binding to nucleoside-processing enzymes | Structural similarity to natural nucleosides |
| Antiviral Activity | Interference with viral replication machinery | Modified nucleoside structure may disrupt viral processes |
| Anticancer Research | Modulation of nucleic acid metabolism | Resemblance to compounds used in cancer therapy |
| Biochemical Probes | Tool for studying enzyme mechanisms | Unique structural features enable specific interactions |
Compounds with similar structural elements have demonstrated "potential biological activities, particularly in the fields of antiviral and anticancer research" and shown ability to "interact with biological macromolecules such as proteins and nucleic acids, potentially modulating their functions".
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Characterization of this compound would likely involve comprehensive NMR studies:
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¹H NMR: Would display signals for aromatic protons (adenine and 4-methylphenyl groups), oxolane ring protons with distinctive coupling patterns reflecting stereochemistry, methyl protons, and exchangeable protons from hydroxyl and amino groups.
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¹³C NMR: Would show characteristic signals for aromatic carbons, oxolane ring carbons, methyl carbon, and carbons bearing hydroxyl groups.
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2D NMR techniques: COSY, HSQC, HMBC, and NOESY would be essential for confirming structural connectivity and stereochemical relationships.
Similar oxolane derivatives have been characterized where "structure was fully confirmed by the results of NMR, MS and IR analyses" .
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak corresponding to the molecular weight
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Fragment ions resulting from cleavage of the glycosidic bond
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Characteristic fragmentation patterns of the adenine moiety
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Loss of the 4-methylphenylsulfonyl group
Infrared Spectroscopy
Expected IR absorptions would include:
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O-H stretching (hydroxyl groups)
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N-H stretching (adenine amino group)
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C=N and C=C stretching (adenine ring)
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S=O stretching (sulfonyl group)
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C-O stretching (oxolane ring)
Crystallographic Analysis
X-ray crystallography would provide definitive confirmation of the three-dimensional structure and absolute stereochemistry. For related oxolane derivatives, "the crystal structure of the pyridinium derivative showed a high similarity of the conformation of the oxolane ring to previously published crystal structures" of biologically active compounds .
Structure-Activity Relationship Studies
Key Structural Determinants
Understanding the relationship between structure and activity requires consideration of several key elements:
Comparison with Related Compounds
Structural comparisons with related compounds provide insights into potential activity:
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Natural nucleosides: The modified oxolane ring and additional substituents likely alter recognition by nucleoside-metabolizing enzymes.
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Tosylated derivatives: The 4-methylphenylsulfonyl group shares similarities with tosyl groups used in quaternization reactions to produce "muscarine-type derivatives" with defined biological activities .
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Other oxolane compounds: The oxolane core appears in various bioactive molecules, with specific substitution patterns influencing activity profiles .
Research Implications and Future Directions
Current Research Context
Compounds containing modified nucleoside structures with defined stereochemistry continue to be of interest in medicinal chemistry research. "Many centers conduct syntheses and studies of the biological activity" of structurally related compounds, highlighting the ongoing significance of this research area .
Future Research Directions
Future research involving this compound might focus on:
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Optimized synthetic routes: Development of more efficient methods for stereoselective synthesis.
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Expanded biological testing: Comprehensive evaluation of activity against various biological targets.
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Structural modifications: Systematic alterations to enhance potency, selectivity, or pharmacokinetic properties.
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Computational studies: Molecular modeling to predict interactions with potential biomolecular targets.
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Combination approaches: Investigation of synergistic effects with other therapeutic agents.
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